(2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide
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Overview
Description
(2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide is a chemical compound with a unique structure that includes an amino group, a cycloheptyl group, and a dimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cycloheptanone, 3,3-dimethylbutanoic acid, and an appropriate amine source.
Formation of Intermediate: Cycloheptanone is reacted with 3,3-dimethylbutanoic acid under specific conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an amine source to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-N-cyclohexyl-3,3-dimethylbutanamide
- (2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide
- (2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide
Uniqueness
- Structural Differences : The cycloheptyl group in (2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide provides unique steric and electronic properties compared to its analogs.
- Chemical Properties : The compound’s specific reactivity and interaction with molecular targets may differ from similar compounds, making it unique in its applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H26N2O |
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Molecular Weight |
226.36 g/mol |
IUPAC Name |
(2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H26N2O/c1-13(2,3)11(14)12(16)15-10-8-6-4-5-7-9-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
InChI Key |
VGPOHXQLSVIKEH-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC1CCCCCC1)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC1CCCCCC1)N |
Origin of Product |
United States |
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